3-Methylthiophene

概要

説明

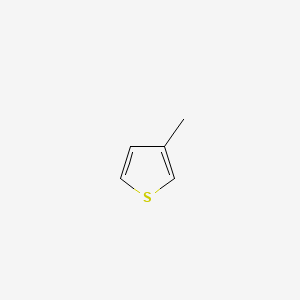

3-Methylthiophene is an organosulfur compound with the chemical formula CH₃C₄H₃S. It is a colorless, flammable liquid that is commonly used in various chemical applications. This compound is a derivative of thiophene, where a methyl group is substituted at the third position of the thiophene ring. It is known for its distinctive sulfurous odor and is used as a building block in the synthesis of various pharmaceuticals and agrochemicals .

作用機序

Target of Action

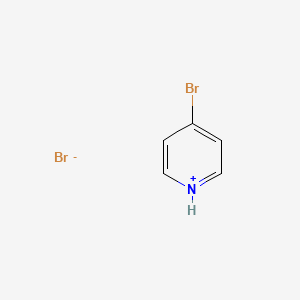

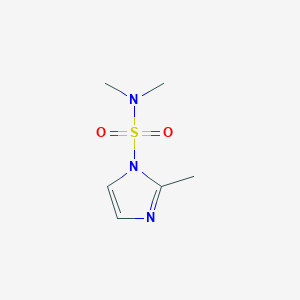

3-Methylthiophene is an organosulfur compound It is known to be a precursor to the drug thenyldiamine and the pesticide morantel , suggesting that its targets could be related to the biological pathways affected by these substances.

Mode of Action

It is synthesized via the vapor-phase dehydrogenation of suitable precursors

Biochemical Pathways

Given its role as a precursor to certain drugs and pesticides , it can be inferred that it may be involved in the biochemical pathways related to these substances.

生化学分析

Biochemical Properties

It is known that 3-Methylthiophene is a precursor to the drug thenyldiamine and the pesticide morantel

Cellular Effects

It has been used in the fabrication of organic semiconductors , which suggests that it may have some influence on cellular processes

Molecular Mechanism

It is known to be involved in the synthesis of certain drugs and pesticides

Temporal Effects in Laboratory Settings

It is known that this compound has thermophysical properties that have been studied at atmospheric pressure in a wide temperature range .

Metabolic Pathways

It is known that this compound can be produced by sulfidation of 2-methylsuccinate .

Transport and Distribution

It has been used in the fabrication of organic semiconductors , suggesting that it may have some ability to penetrate cells and tissues.

準備方法

Synthetic Routes and Reaction Conditions: 3-Methylthiophene can be synthesized through several methods:

Sulfidation of 2-methylsuccinate: This method involves the reaction of 2-methylsuccinate with a sulfur source to produce this compound.

Vapor-phase dehydrogenation: This industrial method involves the dehydrogenation of suitable precursors in the vapor phase to produce this compound.

Industrial Production Methods:

Catalytic Processes: Industrial production often employs catalytic processes where precursors like 2-methylthiophene undergo dehydrogenation in the presence of catalysts to yield this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol.

Substitution: Electrophilic substitution reactions are common, where the methyl group or the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted thiophenes depending on the reagent used

科学的研究の応用

3-Methylthiophene has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: It serves as a building block for biologically active compounds.

Medicine: this compound derivatives are used in the development of pharmaceuticals, including anti-inflammatory and antimicrobial agents.

Industry: It is used in the production of agrochemicals, dyes, and electronic materials .

類似化合物との比較

Thiophene: The parent compound with no methyl substitution.

2-Methylthiophene: An isomer with the methyl group at the second position.

Benzothiophene: A fused ring system containing a benzene ring and a thiophene ring.

Uniqueness of 3-Methylthiophene:

Reactivity: The position of the methyl group in this compound influences its reactivity and the types of reactions it undergoes.

Applications: Its unique structure makes it suitable for specific applications in pharmaceuticals and materials science

特性

IUPAC Name |

3-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S/c1-5-2-3-6-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENGPZGAWFQWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84928-92-7 | |

| Record name | Poly(3-methylthiophene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84928-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8060666 | |

| Record name | Thiophene, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS], Liquid | |

| Record name | 3-Methylthiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

115.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.4 mg/mL at 25 °C | |

| Record name | 3-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

22.2 [mmHg] | |

| Record name | 3-Methylthiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

616-44-4 | |

| Record name | 3-Methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiotolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-THIOTOLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK9ID0X5QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-69 °C | |

| Record name | 3-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of 3-Methylthiophene?

A1: this compound (C5H6S) has a molecular weight of 98.16 g/mol. Its structure consists of a thiophene ring with a methyl group substituted at the 3-position. [] Spectroscopic analyses, including IR and 1H NMR, confirm these structural features. []

Q2: How does the structure of this compound influence its properties?

A2: The presence of the sulfur atom in the thiophene ring grants this compound electron-rich properties, facilitating its polymerization. [] The methyl group substitution at the 3-position can influence the polymer's morphology, affecting its conductivity and other properties. [, ]

Q3: What is the significance of the optical properties of poly(this compound)?

A3: Poly(this compound) exhibits significant changes in its optical properties as a function of its redox state. [] When in a reduced state, it displays an absorption maximum at 490 nm, which shifts to 750 nm upon oxidation. [] These changes parallel variations in resistance and are valuable for electrochromic applications. []

Q4: How does the conductivity of poly(this compound) vary?

A4: The conductivity of poly(this compound) is highly sensitive to its redox potential. [] It can change by a factor of 100,000,000 between +0.3 V and +0.8 V vs. SCE, making it suitable for applications like microelectrochemical transistors. []

Q5: How does the morphology of poly(this compound) impact its applications?

A5: Poly(this compound) can adopt various morphologies, including globular, branched, fibrous, and spongy forms, depending on synthesis conditions and dopants used. [] For example, nanocone structures of poly(this compound) synthesized using alumina membrane templates exhibit rapid charge transport, making them promising for electrochemical applications. []

Q6: Can the surface properties of electrodes be modified to control poly(this compound) deposition?

A6: Yes, modifying electrode surfaces with self-assembled monolayers (SAMs) like dodecanethiol can influence the electropolymerization of this compound. [] This approach allows control over film properties like compactness and uniformity. []

Q7: What are the potential applications of poly(this compound) in photoelectrochemical devices?

A7: Poly(this compound) and its copolymers, such as poly(this compound-co-3-octylthiophene), are promising materials for solid-state photoelectrochemical cells. [] These devices demonstrate light-induced current generation, with performance influenced by factors like copolymer composition and illumination conditions. []

Q8: How does doping impact the thermoelectric properties of poly(this compound)?

A8: The incorporation of dopants like graphite into poly(this compound) matrices significantly enhances their thermoelectric performance. [] The type of dopant and its dispersion within the polymer matrix play crucial roles in determining the composite's thermoelectric figure of merit (ZT). []

Q9: What are the advantages of using ionic liquids in the electrosynthesis of poly(this compound)?

A9: Ionic liquids, like 1-butyl-3-metyllimidazolium hexafluorophosphate ([BMIM]PF6), offer advantages as electrolytes in the electrosynthesis of poly(this compound). [] These include enhanced monomer solubility, wider electrochemical windows, and improved film morphology, leading to improved electrochemical properties and stability. []

Q10: Can poly(this compound) be combined with other materials to create composite materials with enhanced properties?

A10: Yes, poly(this compound) can be combined with other materials, like WO3 nanoparticles, to create composite films with improved electrochemical properties. [] These composites often exhibit synergistic effects, displaying enhanced stability, conductivity, and electrochromic behavior compared to the individual components. [, ]

Q11: Are there efforts to improve the mechanical properties of poly(this compound) films for practical applications?

A11: Yes, research has explored methods to enhance the mechanical properties of poly(this compound) films. Using boron fluoride-ethyl etherate as the supporting electrolyte during electrosynthesis can lead to films with significantly improved tensile strength (up to 73 MPa) and flexibility, broadening their potential applications. []

Q12: How does the presence of TiO2 nanoparticles influence the properties of poly(this compound)?

A12: The incorporation of TiO2 nanoparticles into poly(this compound) matrices via chemical polymerization methods leads to the formation of nanocomposites with enhanced properties. [] These nanoparticles act as decorators on the poly(this compound) fibers, enhancing the composite's thermal stability and potentially broadening its applications in areas like photocatalysis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

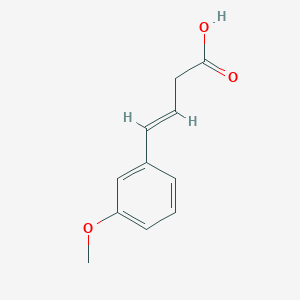

![methyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B7884356.png)

![1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7884423.png)